

# Application Notes and Protocols: Novel Applications of CHAPS Hydrate in Single-Cell Proteomics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Single-cell proteomics is revolutionizing our understanding of cellular heterogeneity in complex biological systems. A critical step in these workflows is the efficient lysis of individual cells to solubilize proteins while maintaining their integrity for downstream analysis by mass spectrometry. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate, a non-denaturing zwitterionic detergent, offers unique properties that are increasingly being explored for novel applications in single-cell proteomics. Its ability to solubilize membrane proteins and disrupt lipid-lipid interactions while preserving protein-protein interactions makes it an attractive alternative to harsher detergents or physical lysis methods.

These application notes provide an overview of the emerging uses of **CHAPS hydrate** in single-cell proteomics, detailed experimental protocols, and a comparative analysis with other common lysis methods.

## Key Applications of CHAPS Hydrate in Single-Cell Proteomics

- **Preservation of Protein Complexes for Co-immunoprecipitation (Co-IP):** CHAPS is well-suited for studies aiming to elucidate protein-protein interactions within single cells. Its mild

nature helps to maintain the native conformation of protein complexes, enabling their isolation through techniques like Co-IP, followed by mass spectrometry-based identification of interacting partners.

- **Analysis of Signaling Pathways:** By preserving the integrity of signaling complexes, CHAPS-based lysis can provide a more accurate snapshot of the activation state of signaling pathways within individual cells. This is particularly valuable for understanding cellular responses to stimuli or therapeutic interventions in drug development.
- **Compatibility with Tandem Mass Tag (TMT) Labeling:** CHAPS has been shown to be compatible with TMT labeling workflows, a common multiplexing strategy in quantitative proteomics. This allows for the simultaneous analysis of multiple single-cell proteomes, increasing throughput and reducing experimental variability.<sup>[1]</sup>
- **Potential for Automation:** The detergent-based lysis offered by CHAPS is amenable to integration into automated, high-throughput single-cell proteomics platforms, which often rely on liquid handling robotics.

## Quantitative Data Summary

A direct quantitative comparison of **CHAPS hydrate** with other lysis methods specifically for single-cell proteomics is an emerging area of research. However, based on its properties and data from bulk proteomics, we can summarize its potential performance characteristics in the context of single-cell analysis.

Lysis Method	Protein Solubilization Efficiency	Preservation of Protein Complexes	Compatibility with Mass Spectrometry	Potential for Automation	Key Considerations for Single-Cell Analysis
CHAPS Hydrate	Good, especially for membrane proteins	Excellent	Generally compatible, but may require removal for optimal LC-MS performance. [2]	High	Optimization of concentration and removal steps is critical to minimize sample loss.
Freeze-Heat Lysis (e.g., SCoPE2)	Effective for many cell types	May disrupt some weaker interactions	High, as no detergents are introduced.[3] [4][5]	High	Can be less effective for cells with resilient membranes.
SDS (Sodium Dodecyl Sulfate)	Very High	Poor (denaturing)	Requires stringent removal protocols (e.g., SP3) which can lead to sample loss. [6]	Moderate to High	High potential for sample loss during cleanup in low-volume single-cell workflows.
Triton X-100	Good	Moderate	Can interfere with mass spectrometry; removal is necessary.	High	Similar to CHAPS, requires careful optimization of removal steps.

---

Urea/Guanidinium HCl	Very High	Poor (denaturing)	Compatible, but can cause carbamylation of proteins. [6]	High	High concentration s can suppress enzyme activity during digestion.
----------------------	-----------	-------------------	--	------	---

---

## Experimental Protocols

### Protocol 1: Adapted CHAPS-Based Lysis for Single-Cell Proteomics Coupled with TMT Labeling

This protocol is an adaptation of bulk cell lysis methods for a single-cell workflow, emphasizing minimal volumes and careful handling to prevent sample loss.

#### Materials:

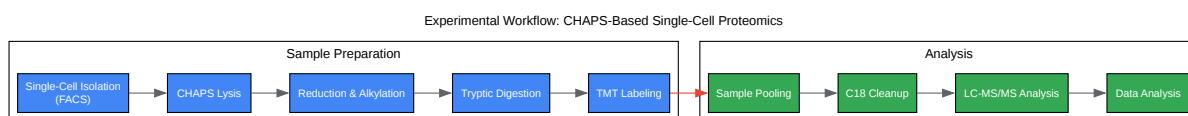
- CHAPS Lysis Buffer: 0.5% (w/v) **CHAPS hydrate**, 50 mM HEPES pH 7.4, 150 mM NaCl, 1x Protease Inhibitor Cocktail. Prepare fresh and keep on ice.
- Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
- Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM HEPES.
- Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM HEPES.
- Trypsin Solution: Sequencing-grade modified trypsin (20 ng/μL) in 50 mM HEPES.
- TMT Labeling Reagents.
- Quenching Solution: 5% Hydroxylamine.
- Low-binding microcentrifuge tubes or 384-well plates.

#### Procedure:

- **Single-Cell Isolation:** Isolate single cells into individual low-binding tubes or wells of a 384-well plate containing 1  $\mu$ L of ice-cold PBS using fluorescence-activated cell sorting (FACS) or a cell sorter.
- **Cell Lysis:**
  - Add 1  $\mu$ L of ice-cold CHAPS Lysis Buffer to each single cell.
  - Incubate on ice for 15 minutes with gentle agitation every 5 minutes.
  - Centrifuge briefly to collect the lysate at the bottom of the tube/well.
- **Reduction and Alkylation:**
  - Add 0.5  $\mu$ L of Reduction Solution and incubate at 37°C for 30 minutes.
  - Cool to room temperature.
  - Add 0.5  $\mu$ L of Alkylation Solution and incubate in the dark at room temperature for 20 minutes.
- **Protein Digestion:**
  - Add 1  $\mu$ L of Trypsin Solution and incubate at 37°C overnight.
- **TMT Labeling:**
  - Add the appropriate volume of reconstituted TMT label to each single-cell digest and incubate at room temperature for 1 hour.
- **Quenching:**
  - Add 0.5  $\mu$ L of Quenching Solution and incubate for 15 minutes to stop the labeling reaction.
- **Sample Pooling and Cleanup:**
  - Pool the TMT-labeled single-cell samples.

- Perform sample cleanup using a suitable method for low-input proteomics (e.g., C18 StageTip) to remove CHAPS and other interfering substances.
- Mass Spectrometry Analysis:
  - Analyze the cleaned, pooled sample by LC-MS/MS.

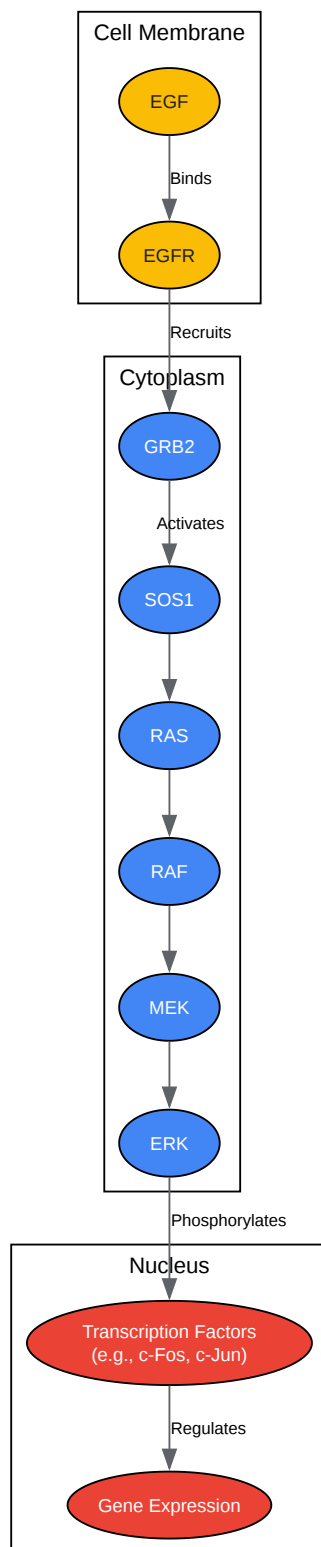
## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for CHAPS-based single-cell proteomics with TMT labeling.

## EGFR Signaling Pathway Analysis

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway amenable to study with CHAPS-based lysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. m.youtube.com [m.youtube.com]
- 2. Chromatin Immunoprecipitation Workflow Solutions for ChIP-qPCR and ChIP-seq | Cell Signaling Technology [cellsignal.com]
- 3. Single-Cell Proteomics Preparation for Mass Spectrometry Analysis Using Freeze-Heat Lysis and an Isobaric Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-cell Proteomics Preparation for Mass Spectrometry Analysis using Freeze-Heat Lysis and an Isobaric Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Novel Applications of CHAPS Hydrate in Single-Cell Proteomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3336620#novel-applications-of-chaps-hydrate-in-single-cell-proteomics]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)